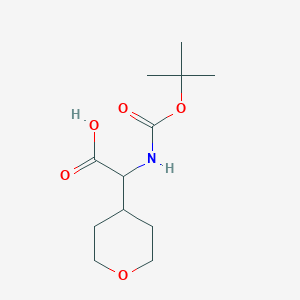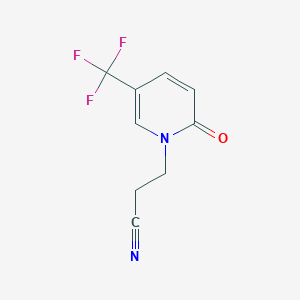
Ethyl 3-(3,5-difluorophenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(3,5-difluorophenyl)propanoate is an important organic compound that has various applications in the field of scientific research. This compound is commonly used as a starting material for the synthesis of other organic compounds due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3,5-difluorophenyl)propanoate is not well understood. However, it is believed that this compound may inhibit the activity of certain enzymes or proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 3-(3,5-difluorophenyl)propanoate has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to exhibit anti-inflammatory, anti-cancer, and antibacterial properties. This compound has also been shown to have an effect on the central nervous system, although the exact mechanism of action is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 3-(3,5-difluorophenyl)propanoate in laboratory experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, making it a cost-effective starting material for the synthesis of other organic compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 3-(3,5-difluorophenyl)propanoate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, the development of new synthetic methods for Ethyl 3-(3,5-difluorophenyl)propanoate may lead to the discovery of new compounds with interesting and useful properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,5-difluorophenyl)propanoate has various applications in the field of scientific research. It is commonly used as a starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound has been used in the synthesis of anti-inflammatory drugs, anti-cancer drugs, and antibiotics.
Eigenschaften
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPFVVQBZAJMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570048 | |
| Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163978-51-6 | |
| Record name | Ethyl 3,5-difluorobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163978-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)





